2-Fluoroethyl chloroformate chemical properties
2-Fluoroethyl chloroformate chemical properties
An In-depth Technical Guide to 2-Fluoroethyl Chloroformate: Properties, Reactivity, and Applications
Introduction
2-Fluoroethyl chloroformate (CAS No: 462-27-1) is a specialized organic reagent that has garnered significant interest within the fields of medicinal chemistry, pharmaceutical development, and analytical science.[1] Structurally, it is the ester of chloroformic acid and 2-fluoroethanol, combining the high reactivity of an acyl chloride with the unique physicochemical properties imparted by a fluoroethyl moiety. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.
As a bifunctional molecule, its utility stems from the chloroformate group, an excellent electrophile for derivatizing nucleophiles such as amines and alcohols, and the 2-fluoroethyl group.[1] The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. 2-Fluoroethyl chloroformate serves as a direct and efficient building block for incorporating this valuable structural motif.
Physicochemical and Spectroscopic Properties
The physical characteristics of 2-Fluoroethyl chloroformate are critical for its handling, storage, and application in synthesis. It is typically a colorless to pale yellow liquid with a pungent, sharp odor, indicative of its reactive and volatile nature.[1]
Physical Properties
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄ClFO₂ | [2] |
| Molecular Weight | 126.51 g/mol | |
| CAS Number | 462-27-1 | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.34 g/mL at 25 °C | |
| Boiling Point | 131-135 °C | |
| Refractive Index (n20/D) | 1.4 | |
| Vapor Pressure | 0.83 mmHg at 20 °C | |
| Flash Point | 58.89 °C (138.0 °F) - closed cup | |
| Water Solubility | Reacts with water | [1] |
| Storage Temperature | 2-8°C, under inert gas, protected from moisture |
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for confirming the identity and purity of 2-Fluoroethyl chloroformate. Based on its structure, the following spectral characteristics are expected:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit two characteristic triplets, each integrating to 2H. The protons on the carbon adjacent to the oxygen (-OCH₂-) would appear further downfield than those adjacent to the fluorine (-CH₂F). The coupling between the vicinal protons and the geminal fluorine atom would result in a complex splitting pattern (triplet of triplets or doublet of triplets). By analogy to 2-chloroethyl chloroformate, the protons alpha to the oxygen (-OCOOCH₂-) would be expected around 4.5 ppm, and the protons alpha to the fluorine (-CH₂F) would be expected at a slightly lower chemical shift.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Three distinct signals are expected. The carbonyl carbon of the chloroformate group would appear significantly downfield (~150-160 ppm). The two methylene carbons would be split by the fluorine atom, with the carbon directly bonded to fluorine (¹JCF) showing a large coupling constant and the carbon beta to the fluorine (²JCF) showing a smaller coupling.
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IR (Infrared) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride group is expected in the region of 1775-1815 cm⁻¹. Additional prominent peaks corresponding to C-O, C-Cl, and C-F bond stretching would also be present.
-
MS (Mass Spectrometry): Electron ionization would likely lead to the loss of the chlorine atom to give a prominent fragment. Other key fragments would correspond to the loss of the entire chloroformate group and fragmentation of the fluoroethyl chain. The molecular ion peak at m/z 126 (for ³⁵Cl) and 128 (for ³⁷Cl) may be observed.[3]
Synthesis and Purification
The most common and industrially viable method for synthesizing chloroformates is the reaction of an alcohol with phosgene (COCl₂).[4] For 2-Fluoroethyl chloroformate, this involves the controlled addition of 2-fluoroethanol to phosgene, often in an inert solvent.
The causality behind this choice of reactants lies in the high reactivity of phosgene as an electrophilic source of the "COCl" group and the nucleophilicity of the alcohol's oxygen atom. The reaction is typically performed at low temperatures to control its exothermic nature and to minimize the formation of byproducts, such as the corresponding carbonate from the reaction of the product with another molecule of the starting alcohol.
Synthesis Workflow
Caption: General workflow for the synthesis of 2-Fluoroethyl chloroformate.
Chemical Reactivity and Mechanisms
The synthetic utility of 2-Fluoroethyl chloroformate is dictated by the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it a versatile reagent for forming carbamates, carbonates, and other derivatives.
The reaction mechanism is a classic addition-elimination pathway. A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and generating the final product along with hydrochloric acid (HCl). To drive the reaction to completion and prevent protonation of the nucleophile, a non-nucleophilic base (e.g., pyridine, triethylamine) is typically added to act as an HCl scavenger.
Key Reactions
Caption: Reactivity of 2-Fluoroethyl chloroformate with common nucleophiles.
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Reaction with Amines: This is one of its most important applications, yielding N-(2-fluoroethoxycarbonyl) protected amines, also known as 2-fluoroethyl carbamates. This reaction is fundamental in peptide synthesis and for modifying the properties of amine-containing drug molecules.
-
Reaction with Alcohols: Reaction with alcohols or phenols produces mixed carbonates.
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Hydrolysis: The compound is highly sensitive to moisture. It hydrolyzes in the presence of water to release 2-fluoroethanol, hydrochloric acid, and carbon dioxide.[1] This necessitates handling under anhydrous conditions to maintain its integrity and reactivity.
Applications in Research and Drug Development
The unique properties of 2-Fluoroethyl chloroformate make it a valuable tool for chemists.
-
Derivatizing Agent for GC Analysis: Chloroformate reagents are widely used for the derivatization of polar analytes, such as amino acids, prior to gas chromatography (GC) analysis.[5][6] The reaction is often instantaneous and can be performed in aqueous media, converting hydrophilic, non-volatile compounds into more volatile and thermally stable esters suitable for GC-MS analysis.[7]
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Introduction of the Fluoroethyl Moiety: In drug discovery, the incorporation of fluorine is a well-established strategy for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Using 2-Fluoroethyl chloroformate allows for the direct and efficient installation of a CH₂CH₂F group onto a nucleophilic site (e.g., an amine on a drug scaffold), creating a stable carbamate linker. This modification can enhance lipophilicity and block metabolic degradation at that site.[1]
Experimental Protocol: Synthesis of a 2-Fluoroethyl Carbamate
This protocol describes a general, self-validating procedure for the derivatization of a primary or secondary amine. The success of the reaction is validated by the consumption of the starting amine and the formation of a new, less polar product, which can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To synthesize a 2-fluoroethyl carbamate from a generic amine (R₂NH).
Materials and Reagents:
-
Substrate amine (R₂NH)
-
2-Fluoroethyl chloroformate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Protocol:
-
Reaction Setup (Causality: Ensure Anhydrous Conditions):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of nitrogen or argon. An inert atmosphere is critical because the reagent is moisture-sensitive.[1]
-
-
Reagent Preparation:
-
Dissolve the amine substrate (1.0 eq) and the base (1.2-1.5 eq) in the chosen anhydrous solvent (e.g., DCM). The excess base is required to neutralize the HCl generated during the reaction, preventing the formation of the non-nucleophilic amine hydrochloride salt.
-
-
Addition of Reagent (Causality: Control Exothermicity):
-
Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exothermic nature of the acylation, preventing potential side reactions and degradation.
-
Slowly add 2-Fluoroethyl chloroformate (1.1 eq), either neat or as a solution in the anhydrous solvent, to the stirred mixture via a dropping funnel or syringe over 10-15 minutes. A slight excess of the chloroformate ensures complete consumption of the limiting amine substrate.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC, observing the disappearance of the amine starting material and the appearance of a new, typically less polar, product spot.
-
-
Aqueous Workup (Causality: Remove Byproducts):
-
Once the reaction is complete, quench it by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with more solvent if necessary.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and unreacted chloroformate) and brine (to reduce the amount of water in the organic layer).
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude carbamate can be purified by flash column chromatography on silica gel or by recrystallization, if solid, to yield the pure product.
-
Safety and Handling
2-Fluoroethyl chloroformate is a hazardous chemical that must be handled with strict safety precautions.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Toxic: Toxic if inhaled.[2] Inhalation may produce severely toxic effects, and relatively small amounts absorbed from the lungs may prove fatal.[8]
-
Flammable: It is a flammable liquid and vapor.[2]
-
Water Reactive: Reacts with water, releasing corrosive HCl gas.[1]
-
-
Personal Protective Equipment (PPE):
-
Always work in a well-ventilated chemical fume hood.
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles. A face shield is also recommended.
-
For procedures with a higher risk of inhalation, use a suitable respirator with a filter for organic vapors and acid gases (e.g., type ABEK).
-
-
Handling and Storage:
-
Store in original, tightly sealed containers in a cool, dry, well-ventilated area designated for flammable and corrosive materials.
-
Protect from moisture and store under an inert atmosphere (e.g., nitrogen or argon).
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Containers should be grounded and bonded during transfer to prevent static discharge.[9]
-
Conclusion
2-Fluoroethyl chloroformate is a highly reactive and versatile reagent with significant applications in organic synthesis. Its ability to efficiently introduce the 2-fluoroethyl carbamate functionality makes it an invaluable tool in drug discovery for modulating the pharmacokinetic profiles of new chemical entities. While its utility is clear, its hazardous nature—being corrosive, toxic, and moisture-sensitive—demands rigorous adherence to safety protocols. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its safe and effective use in the laboratory.
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